5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic Acid
Description
5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3. It belongs to the class of triazolidine derivatives and is characterized by its nitroso group and carboxylic acid functionality
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
5,5-dimethyl-3-nitroso-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3S/c1-5(2)7-11(10-14)6(8(12)13)9(3,4)15-7/h5-7H,1-4H3,(H,12,13) |
InChI Key |
TXBPOSIRTWXSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(C(C(S1)(C)C)C(=O)O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route is the cyclization of a suitable diamine with a nitrosating agent, followed by carboxylation. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid may be used to study enzyme mechanisms or as a probe to investigate biological processes.
Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent itself. Its biological activity may be explored for treating various diseases.
Industry: In industry, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitroso group and carboxylic acid functionality play crucial roles in its biological activity, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole
Imidazole derivatives
Uniqueness: . Its reactivity and versatility set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
